[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone
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Overview
Description
[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperazine ring, and fluorinated and methoxylated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoro-6-methoxybenzaldehyde with 4-methylthiazole-5-carboxylic acid, followed by cyclization and subsequent reaction with 4-(3-methoxyphenyl)piperazine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a lead compound for drug discovery .
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies and drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: A fluorinated aromatic aldehyde used in various synthetic applications.
(4-Fluoro-2-methoxyphenyl)methanamine: A related compound with similar structural features.
Uniqueness
What sets [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone apart is its combination of a thiazole ring and a piperazine ring, along with fluorinated and methoxylated aromatic rings. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C23H24FN3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24FN3O3S/c1-15-21(31-22(25-15)20-18(24)8-5-9-19(20)30-3)23(28)27-12-10-26(11-13-27)16-6-4-7-17(14-16)29-2/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
MDQKDIAFSZRWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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